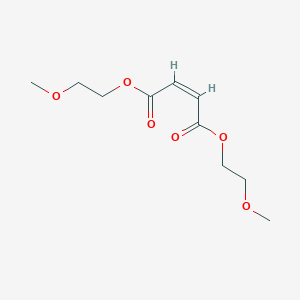
Bis(2-methoxyethyl) maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methoxyethyl) maleate is a chemical compound that is widely used in scientific research. It is a versatile compound that has many potential applications in the fields of biochemistry and physiology. In
Wissenschaftliche Forschungsanwendungen
Bis(2-methoxyethyl) maleate has many potential applications in scientific research. It can be used as a crosslinking agent in the synthesis of polymers and as a precursor for the synthesis of other chemical compounds. It is also used in the study of enzyme kinetics and in the development of new drugs.
Wirkmechanismus
Bis(2-methoxyethyl) maleate works by inhibiting the activity of certain enzymes in the body. Specifically, it inhibits the activity of fumarase, which is an enzyme that is involved in the Krebs cycle. This inhibition results in a decrease in the production of ATP, which is the main source of energy for the body.
Biochemische Und Physiologische Effekte
Bis(2-methoxyethyl) maleate has several biochemical and physiological effects. It has been shown to reduce the levels of glutathione in the liver, which is an important antioxidant. It also increases the levels of malondialdehyde, which is a marker of oxidative stress. In addition, it has been shown to cause liver damage and to decrease the activity of certain enzymes in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of bis(2-methoxyethyl) maleate is that it is a versatile compound that can be used in many different types of experiments. It is also relatively inexpensive and easy to synthesize. However, one of the limitations of bis(2-methoxyethyl) maleate is that it can be toxic to cells and organisms at high concentrations. Therefore, it must be used with caution in lab experiments.
Zukünftige Richtungen
There are many future directions for research involving bis(2-methoxyethyl) maleate. One potential area of research is the development of new drugs that target the enzyme fumarase. Another potential area of research is the study of the effects of bis(2-methoxyethyl) maleate on different types of cells and organisms. Additionally, more research is needed to determine the optimal concentrations of bis(2-methoxyethyl) maleate for use in lab experiments.
Synthesemethoden
Bis(2-methoxyethyl) maleate can be synthesized by reacting maleic anhydride with 2-methoxyethanol in the presence of a catalyst. The reaction results in the formation of bis(2-methoxyethyl) maleate, which can be purified by recrystallization.
Eigenschaften
CAS-Nummer |
10232-93-6 |
|---|---|
Produktname |
Bis(2-methoxyethyl) maleate |
Molekularformel |
C10H16O6 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
bis(2-methoxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C10H16O6/c1-13-5-7-15-9(11)3-4-10(12)16-8-6-14-2/h3-4H,5-8H2,1-2H3/b4-3- |
InChI-Schlüssel |
INJVHPRSHKTTBD-ARJAWSKDSA-N |
Isomerische SMILES |
COCCOC(=O)/C=C\C(=O)OCCOC |
SMILES |
COCCOC(=O)C=CC(=O)OCCOC |
Kanonische SMILES |
COCCOC(=O)C=CC(=O)OCCOC |
Andere CAS-Nummern |
10232-93-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




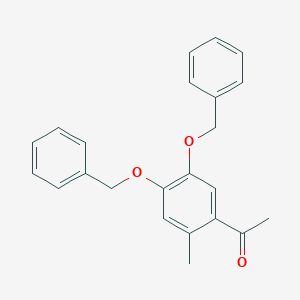
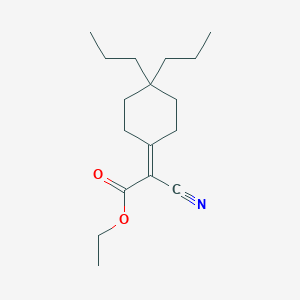







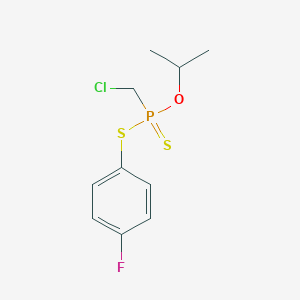
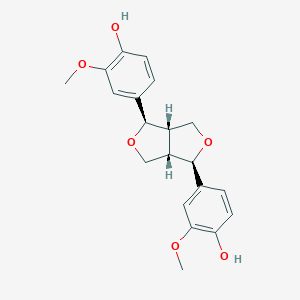
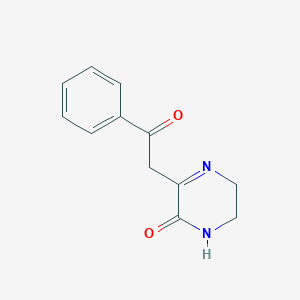
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)